molecular formula C15H12ClN3O2S B2876793 N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-70-2

N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2876793
CAS No.: 851944-70-2
M. Wt: 333.79
InChI Key: CLBNIMBTCCNZAI-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core with a 5-oxo group, a 3-methyl substituent, and a carboxamide moiety at position 4. The carboxamide nitrogen is further substituted with a (2-chlorophenyl)methyl group, introducing both lipophilic and electron-withdrawing characteristics.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-9-8-22-15-18-7-11(14(21)19(9)15)13(20)17-6-10-4-2-3-5-12(10)16/h2-5,7-8H,6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBNIMBTCCNZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with a thiazole derivative, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolo[3,2-a]pyrimidine derivatives .

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name / ID R1 (Position 3) R2 (Position 6) R3 (Amide Substituent) Key Biological Activity Source
Target Compound 3-Methyl Carboxamide (2-Chlorophenyl)methyl Not explicitly reported -
N-(furan-2-ylmethyl)-5-oxo-... (Cpd 22) - Carboxamide Furan-2-ylmethyl β1i (31%), β5i (32%) inhibition
D358-1666 (Screening Compound) - Carboxamide 2-Phenylethyl Anticancer screening
Ethyl 5-(2-chlorophenyl)-7-methyl-... 7-Methyl Ethyl carboxylate - Antimicrobial activity
5-(4-Methoxyphenyl)-7-methyl-... 7-Methyl Carboxamide Phenyl Not explicitly reported

Key Observations:

Substituent at Position 6: The target compound’s carboxamide group (vs. Carboxamide analogs (e.g., Compound 22 ) show immunoproteasome inhibition, suggesting the target compound may share similar mechanisms.

Amide Substituent :

  • The (2-chlorophenyl)methyl group introduces steric bulk and electron-withdrawing effects compared to furan-2-ylmethyl (Compound 22) or 2-phenylethyl (D358-1666). This could influence lipophilicity and membrane permeability .
  • Chlorine’s position (ortho in the target vs. meta in ) may alter steric interactions with biological targets.

Methyl Substituents :

  • The 3-methyl group in the target compound (absent in ) may stabilize the thiazolo ring conformation, as seen in crystallographic studies of related esters .

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